Cas no 3712-82-1 (2,2-dichlorocyclopropane-1-carbonitrile)

2,2-Dichlorocyclopropane-1-carbonitrile is a specialized cyclopropane derivative characterized by the presence of two chlorine atoms and a nitrile group on the three-membered ring. This compound is of interest in synthetic organic chemistry due to its reactive functional groups, which enable its use as a versatile intermediate in the preparation of more complex molecules. The dichloro substitution enhances electrophilicity, facilitating nucleophilic substitution reactions, while the nitrile group offers further derivatization potential. Its rigid cyclopropane ring structure also contributes to steric and electronic effects, making it valuable in the study of ring strain and reactivity in small-ring systems. Suitable for controlled laboratory use under appropriate safety protocols.
2,2-dichlorocyclopropane-1-carbonitrile structure
3712-82-1 structure
Product Name:2,2-dichlorocyclopropane-1-carbonitrile
CAS No:3712-82-1
MF:C4H3Cl2N
MW:135.979318857193
MDL:MFCD00101194
CID:303459
PubChem ID:2780300
Update Time:2025-05-20

2,2-dichlorocyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarbonitrile,2,2-dichloro-
    • 2,2-DICHLOROCYCLOPROPANE-1-CARBONITRILE
    • 2,2-Dichlorocyclopropanecarbonitrile
    • 1,1-Dichlor-2-cyan-cyclopropan
    • 1,1-dichloro-2-cyanocyclopropane
    • 1-cyano-2,2-dichlorocyclopropane
    • AT28004
    • EN300-298687
    • MFCD00101194
    • N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamicacid
    • 3712-82-1
    • DTXSID00381649
    • SCHEMBL9558770
    • CS-0245059
    • 2,2-dichlorocyclopropane-1-carbonitrile
    • MDL: MFCD00101194
    • Inchi: 1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2
    • InChI Key: IJLYMTQCOCSZAM-UHFFFAOYSA-N
    • SMILES: ClC1(CC1C#N)Cl

Computed Properties

  • Exact Mass: 134.96400
  • Monoisotopic Mass: 134.9642545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • PSA: 23.79000
  • LogP: 1.70378

2,2-dichlorocyclopropane-1-carbonitrile Security Information

2,2-dichlorocyclopropane-1-carbonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2,2-dichlorocyclopropane-1-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:3712-82-1)2,2-dichlorocyclopropane-1-carbonitrile
Order Number:A1236033
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:27
Price ($):371
Email:sales@amadischem.com

Additional information on 2,2-dichlorocyclopropane-1-carbonitrile

Introduction to 2,2-dichlorocyclopropane-1-carbonitrile (CAS No. 3712-82-1) and Its Recent Applications in Chemical Biology

2,2-dichlorocyclopropane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 3712-82-1, is a significant intermediate in modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound, characterized by its cyclopropane ring substituted with two chlorine atoms and a nitrile group, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry.

The structural motif of 2,2-dichlorocyclopropane-1-carbonitrile makes it a valuable building block for constructing more complex molecules. The cyclopropane ring is known for its unique strain, which can be exploited to facilitate various chemical transformations. In particular, the presence of chlorine atoms at the 2-position enhances electrophilic substitution reactions, while the nitrile group introduces nucleophilic centers that can participate in subsequent functionalization.

In recent years, researchers have explored the utility of 2,2-dichlorocyclopropane-1-carbonitrile in the synthesis of bioactive compounds. One notable area of interest is its role in generating heterocyclic scaffolds, which are prevalent in many pharmacologically active agents. For instance, studies have demonstrated that this compound can undergo cyclization reactions to form fused rings such as pyridines and pyrimidines. These heterocycles are crucial scaffolds in drug design due to their ability to interact with biological targets in specific ways.

The nitrile group in 2,2-dichlorocyclopropane-1-carbonitrile also serves as a versatile handle for further derivatization. It can be hydrolyzed to carboxylic acids or reduced to amides, providing pathways to a wide range of functional groups. This flexibility has made it a preferred starting material for designing novel molecules with tailored properties. For example, researchers have utilized this compound to synthesize inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Advances in computational chemistry have further enhanced the understanding of 2,2-dichlorocyclopropane-1-carbonitrile's reactivity. Molecular modeling studies have predicted new synthetic routes and optimized reaction conditions, enabling more efficient production processes. These computational insights have been instrumental in guiding experimental work and accelerating the discovery of new bioactive compounds.

Recent experimental breakthroughs have highlighted the potential of 2,2-dichlorocyclopropane-1-carbonitrile in developing next-generation therapeutics. One notable example is its use in creating small-molecule probes for studying protein-protein interactions. By incorporating this compound into designed molecules, researchers can generate tools that selectively target specific biological pathways. Such probes are invaluable for elucidating disease mechanisms and identifying new drug candidates.

The agrochemical sector has also benefited from the applications of 2,2-dichlorocyclopropane-1-carbonitrile. Its derivatives have been explored as potential herbicides and fungicides due to their ability to disrupt essential biological processes in pests and pathogens. These findings underscore the broad utility of this compound beyond pharmaceuticals and highlight its importance in sustainable agriculture.

The synthesis of 2,2-dichlorocyclopropane-1-carbonitrile itself has seen significant advancements, particularly in terms of green chemistry principles. Modern synthetic methods emphasize atom economy and minimal waste generation, aligning with global efforts to promote environmental sustainability. Techniques such as catalytic hydrogenation and solvent-free reactions have been developed to improve the efficiency and ecological footprint of producing this compound.

In conclusion, 2,2-dichlorocyclopropane-1-carbonitrile (CAS No. 3712-82-1) remains a cornerstone molecule in chemical biology due to its structural versatility and functional diversity. Its applications span across pharmaceuticals, agrochemicals, and material science, driven by ongoing research efforts aimed at unlocking its full potential. As synthetic methodologies continue to evolve, 3712-82-1 will undoubtedly play an increasingly pivotal role in shaping the future of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3712-82-1)2,2-dichlorocyclopropane-1-carbonitrile
A1236033
Purity:99%
Quantity:1g
Price ($):371
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